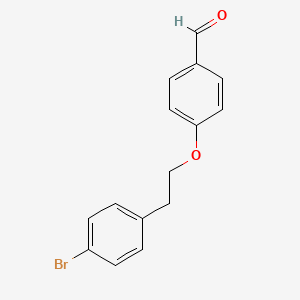
4-(4-Bromophenethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenethoxy)benzaldehyde is an organic compound with the molecular formula C15H13BrO2. It is a derivative of benzaldehyde, where a bromine atom is substituted at the para position of the benzene ring, and an ethoxy group is attached to another benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals, agrochemicals, and other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Bromophenethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with 4-formylphenoxyethanol under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products Formed
Oxidation: 4-(4-Bromophenethoxy)benzoic acid.
Reduction: 4-(4-Bromophenethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Bromophenethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenethoxy)benzaldehyde involves its reactivity due to the presence of the bromine atom and the aldehyde group. The bromine atom activates the benzene ring towards electrophilic substitution reactions, while the aldehyde group can participate in condensation reactions. These properties make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenoxy)benzaldehyde: Similar structure but lacks the ethoxy group.
4-Bromobenzaldehyde: Contains only the bromine-substituted benzaldehyde without additional functional groups.
Uniqueness
4-(4-Bromophenethoxy)benzaldehyde is unique due to the presence of both the bromine atom and the ethoxy group, which provide distinct reactivity and make it suitable for specific synthetic applications that other similar compounds may not fulfill .
Propiedades
IUPAC Name |
4-[2-(4-bromophenyl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-14-5-1-12(2-6-14)9-10-18-15-7-3-13(11-17)4-8-15/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFUWNCIHGSEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[METHYL(PHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2883881.png)
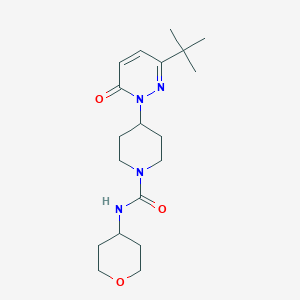
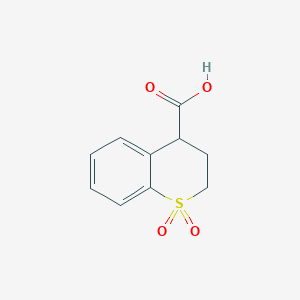
![4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid](/img/structure/B2883885.png)
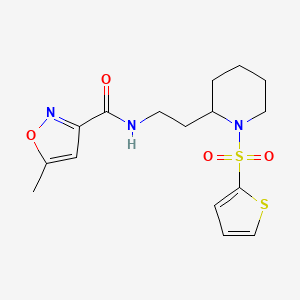
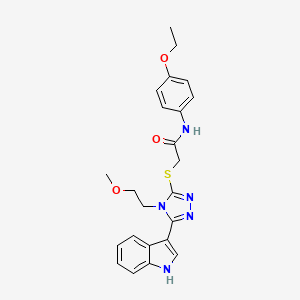

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)
![4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID](/img/structure/B2883892.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
![11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2883897.png)
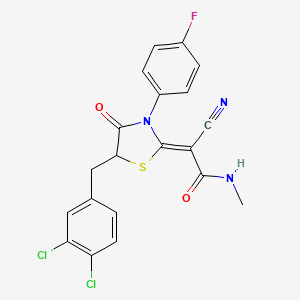
![N-[(1E)-(dimethylamino)methylidene]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2883899.png)

